molecular formula C4H7N3 B1367015 4-methyl-1H-pyrazol-3-amine CAS No. 64781-79-9

4-methyl-1H-pyrazol-3-amine

Cat. No.: B1367015
CAS No.: 64781-79-9
M. Wt: 97.12 g/mol
InChI Key: KIHDRFDQWVMKES-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a molecular weight of 97.12 .

Scientific Research Applications

Synthesis and Characterization

4-Methyl-1H-pyrazol-3-amine and its derivatives are extensively used in the synthesis and characterization of various compounds. For instance, it has been involved in the formation of pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. Such derivatives have been characterized through various techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and NMR, highlighting their structural and chemical properties (Titi et al., 2020).

Reactivity Studies

Studies have explored the reactivity of this compound and related compounds in various chemical reactions. For example, research on 3,4,5-Trinitro-1H-pyrazole, a related compound, examines its reactivity with different substances, providing insights into the nucleophilic substitution reactions of these pyrazole derivatives (Dalinger et al., 2013).

Theoretical and Computational Studies

Theoretical studies on compounds like this compound have been conducted to understand their structural and detonation properties. Density functional theory has been applied to study the geometric and electronic structures, band gap, thermodynamic properties, and other characteristics, suggesting their potential as high-energy density materials (Ravi et al., 2010).

Molecular Structure Analysis

Understanding the molecular structure and interactions of pyrazole derivatives is another key area of research. Investigations into the intramolecular hydrogen bonding and its impact on the reactivity and properties of these compounds are crucial for developing new synthetic methodologies and applications (Szlachcic et al., 2020).

Synthesis of Novel Compounds

Research also focuses on the synthesis of novel compounds using this compound as a starting material or intermediate. This includes the development of efficient synthesis methods for derivatives with potential applications in various fields, such as medicinal chemistry and material science (Becerra et al., 2021).

Chemical and Biological Activities

Some studies have investigated the chemical and biological activities of pyrazole derivatives. For instance, research on Schiff bases derived from pyrazole compounds explores their antibacterial activity and potentialuse as therapeutic agents. These studies offer insights into the interaction of these compounds with biological systems and their potential medicinal applications (Feng et al., 2018).

Catalysis and Chemical Transformations

This compound derivatives have been studied in the context of catalysis. For example, research on palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands demonstrates the significance of these compounds in facilitating stereoselective transformations, crucial in synthetic chemistry (Togni et al., 1996).

Nonlinear Optical Studies

Pyrazole derivatives have also been investigated for their nonlinear optical properties. Studies focusing on the electronic structure, charge transfer mechanisms, and other related properties reveal the potential of these compounds in the development of novel materials for optical applications (Tamer et al., 2016).

Tautomerism and NMR Reference Compounds

Research into the tautomerism of azo dyes derived from pyrazole compounds has been conducted, providing valuable reference compounds for NMR studies. These investigations are crucial for understanding the behavior of such compounds in different states and their applications in analytical chemistry (Deneva et al., 2019).

Regioselectivity in Chemical Reactions

The study of regioselectivity in chemical reactions involving pyrazol-3-amines, particularly in reactions like Ullmann and acylation, is important for the development of predictive models and efficient synthetic routes in organic chemistry (Bou-Petit et al., 2020).

Safety and Hazards

4-Methyl-1H-pyrazol-3-amine should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs. It should be used in a well-ventilated area and kept away from moisture . It has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Pyrazole derivatives, including 4-methyl-1H-pyrazol-3-amine, have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Mechanism of Action

Target of Action

4-Methyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . They interact with targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

For instance, a molecular simulation study on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to significant biological effects.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with the life cycle of the parasites, disrupting their growth and proliferation.

Result of Action

Based on the reported activities of related pyrazole derivatives, it can be inferred that this compound may exhibit significant antileishmanial and antimalarial effects . These effects are likely due to the compound’s interaction with its targets, leading to disruption of the parasites’ life cycle and inhibition of their growth and proliferation.

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly as a ligand for various enzymes and proteins. It interacts with enzymes such as p38MAPK and different kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with cyclooxygenase (COX) enzymes, influencing inflammatory responses .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it can inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . This compound’s interaction with metabolic pathways can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDRFDQWVMKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495575
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64781-79-9
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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